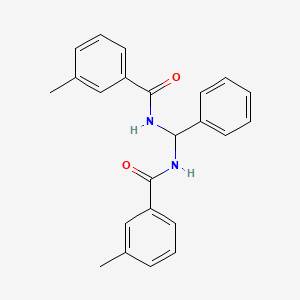

N,N'-(phenylmethylene)bis(3-methylbenzamide)

Overview

Description

“N,N’-(phenylmethylene)bis(3-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in lipid bilayers . The compound displays evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .

Molecular Structure Analysis

The molecular formula of “N,N’-(phenylmethylene)bis(3-methylbenzamide)” is C29H26N2O2 . It has an average mass of 434.529 Da and a monoisotopic mass of 434.199432 Da .Physical And Chemical Properties Analysis

“N,N’-(phenylmethylene)bis(3-methylbenzamide)” has a density of 1.2±0.1 g/cm3, a boiling point of 516.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.9±3.0 kJ/mol and a flash point of 128.7±30.3 °C . The compound has a molar refractivity of 134.4±0.3 cm3, and it has 4 H bond acceptors and 2 H bond donors .Scientific Research Applications

N,N'-(phenylmethylene)bis(3-methylbenzamide) has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,N'-(phenylmethylene)bis(3-methylbenzamide) has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) has also been used as a building block for the synthesis of various organic compounds such as macrocycles and dendrimers.

Mechanism of Action

Target of Action

It is structurally similar to n,n-diethyl-3-methylbenzamide (deet), a well-known insect repellent . DEET has been shown to interact with olfactory receptors in insects, particularly bed bugs

Mode of Action

Deet, a structurally similar compound, has been shown to function as a stimulus that triggers avoidance behaviors in insects . It also acts as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs . It’s possible that N,N’-(phenylmethanediyl)bis(3-methylbenzamide) may have a similar mode of action.

Biochemical Pathways

Deet has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations

Result of Action

Based on the known effects of deet, it’s plausible that n,n’-(phenylmethanediyl)bis(3-methylbenzamide) could trigger avoidance behaviors in insects and interrupt their odor recognition .

Action Environment

It’s known that factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of similar compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-(phenylmethylene)bis(3-methylbenzamide) in lab experiments is its ease of synthesis and availability. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also a versatile reagent that can be used in various organic reactions. However, N,N'-(phenylmethylene)bis(3-methylbenzamide) is known to be unstable under certain conditions, such as in the presence of strong acids or bases. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also sensitive to light and air, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for the research and development of N,N'-(phenylmethylene)bis(3-methylbenzamide). One potential direction is the synthesis of N,N'-(phenylmethylene)bis(3-methylbenzamide) derivatives with improved activity and stability. Another direction is the investigation of the mechanism of action of N,N'-(phenylmethylene)bis(3-methylbenzamide) and its interaction with cellular proteins and enzymes. N,N'-(phenylmethylene)bis(3-methylbenzamide) can also be used as a template for the synthesis of novel organic compounds with potential applications in various fields.

Conclusion:

In conclusion, N,N'-(phenylmethylene)bis(3-methylbenzamide) is a versatile reagent that has gained significant attention in the scientific community due to its potential applications in various fields. N,N'-(phenylmethylene)bis(3-methylbenzamide) can be synthesized through a simple condensation reaction and has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) is a promising building block for the synthesis of various organic compounds and has several future directions for research and development.

Biochemical Analysis

Biochemical Properties

It is known that amides, a class of compounds to which N,N’-(phenylmethanediyl)bis(3-methylbenzamide) belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is not currently known.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name |

3-methyl-N-[[(3-methylbenzoyl)amino]-phenylmethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16-8-6-12-19(14-16)22(26)24-21(18-10-4-3-5-11-18)25-23(27)20-13-7-9-17(2)15-20/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPANCLNNQDCZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3674942.png)

![2-iodo-5-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B3674948.png)

![4-(5-methyl-1,3-benzothiazol-2-yl)-N-{2-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}aniline](/img/structure/B3674966.png)

![2-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3674988.png)

![5-(2,4-dimethoxybenzylidene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3674992.png)

![2-(4-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B3675032.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3675040.png)

![5-(4-nitrophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3675047.png)

![4-({[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B3675056.png)